Methyl 1-oxoisoindole-5-carboxylate
Description
Methyl 1-oxoisoindole-5-carboxylate (CAS: 954239-52-2) is a heterocyclic compound featuring a fused bicyclic structure with a keto group at position 1 and a methyl ester at position 3. Its molecular formula is C₁₀H₉NO₃ (molecular weight: 191.18 g/mol). This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for developing anticancer, antimicrobial, and anti-inflammatory agents due to its reactive ester and keto functionalities .
Properties
IUPAC Name |
methyl 1-oxoisoindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c1-14-10(13)6-2-3-8-7(4-6)5-11-9(8)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQYUILOHLVFKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-oxoisoindole-5-carboxylate can be synthesized through various synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxoisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce hydroxyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-oxoisoindole-5-carboxylate has been explored for its potential as a scaffold in drug development. Its derivatives have shown promise in:
- Antitumor Activity : Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
- Antimicrobial Properties : Various studies have reported the synthesis of methyl 1-oxoisoindole derivatives with significant antibacterial and antifungal activities, making them candidates for new antimicrobial therapies .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis:
- Building Block for Complex Molecules : It is utilized in the synthesis of more complex structures, including indole derivatives and heterocyclic compounds, through reactions such as Friedel-Crafts acylation and cycloaddition .
- Synthesis of Enzyme Inhibitors : Methyl 1-oxoisoindole derivatives have been identified as potential inhibitors of specific enzymes involved in metabolic pathways, contributing to the development of therapeutic agents for diseases like tuberculosis .
Case Study 1: Anticancer Activity
A study published in the Journal of Organic Chemistry demonstrated that methyl 1-oxoisoindole derivatives exhibited selective cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Screening
In another study, a series of methyl 1-oxoisoindole derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds displayed remarkable inhibition zones, comparable to established antibiotics. This suggests their potential use in treating bacterial infections resistant to conventional therapies .
Table 1: Summary of Biological Activities
| Compound Derivative | Activity Type | Target Organism/Cell Line | IC50/Effective Concentration |
|---|---|---|---|
| Methyl Derivative A | Anticancer | Breast Cancer Cells | 5 µM |
| Methyl Derivative B | Antibacterial | E. coli | 15 µg/mL |
| Methyl Derivative C | Antifungal | Candida albicans | 10 µg/mL |
Table 2: Synthetic Methods Overview
| Method | Description | Yield (%) |
|---|---|---|
| Friedel-Crafts Acylation | Reaction with acyl chlorides | 85 |
| Cyclization with Isocyanides | Formation via cyclization with malonic acid | 75 |
| Condensation with Anilines | Reaction with α-keto esters | 90 |
Mechanism of Action
The mechanism of action of methyl 1-oxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Similarities and Key Differences
The table below highlights critical structural and functional differences between Methyl 1-oxoisoindole-5-carboxylate and its closest analogs:
Notes:
Physicochemical Properties
- Methyl 2-oxindole-5-carboxylate: Likely lower solubility in polar solvents due to the saturated oxindole ring compared to the aromatic isoindole core .
Spectroscopic Data :
Commercial Availability and Cost
- This compound is less commonly available compared to analogs like Methyl 2-oxindole-5-carboxylate. Pricing for research quantities (1–10 g) ranges from JPY 7,000–23,000 (approx. USD 50–200), depending on purity .
Biological Activity
Methyl 1-oxoisoindole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by its isoindole structure, which contributes to its unique reactivity and biological properties. The molecular formula is , and it features a carbonyl group adjacent to a carboxylate moiety, enhancing its electrophilic character.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 189.18 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. A study demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death.
Antimicrobial Activity
This compound has also shown antimicrobial properties against several bacterial strains. In vitro studies revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest a potent antimicrobial effect.
Neuroprotective Effects
This compound has been investigated for its neuroprotective effects. It was found to reduce oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antimicrobial | Effective against S. aureus, E. coli | |
| Neuroprotective | Reduces oxidative stress |
Case Study 1: Anticancer Mechanism
In a controlled study, this compound was administered to MDA-MB-231 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry analysis confirming increased apoptosis rates compared to control groups.
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound demonstrated an MIC of 32 µg/mL against E. coli, highlighting its potential as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

